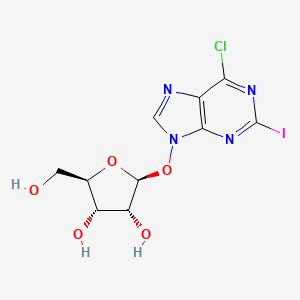
Uridine, 2',3'-dideoxy-2',3'-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- is a fluorinated nucleoside analogue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- typically involves multiple steps. One common method includes the fluorination of uridine derivatives. The process often starts with the protection of hydroxyl groups, followed by selective fluorination at the 2’ and 3’ positions. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for Uridine, 2’,3’-dideoxy-2’,3’-difluoro- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- include:
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST) for introducing fluorine atoms.
Protecting Groups: Such as silyl ethers for protecting hydroxyl groups during synthesis.
Major Products Formed
The major products formed from the reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted uridine derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- has several scientific research applications, including:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against viruses like HIV.
Anticancer Research: The compound is also explored for its anticancer properties, as fluorinated nucleosides can inhibit the growth of cancer cells.
Enzymatic Probes: It is used as a probe to study enzyme mechanisms and functions.
Wirkmechanismus
The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxy-3’-fluorouridine: Another fluorinated nucleoside analogue with similar antiviral properties.
2’,3’-Dideoxyuridine: A non-fluorinated analogue used in antiviral research.
Uniqueness
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- is unique due to the presence of two fluorine atoms at the 2’ and 3’ positions. This modification can significantly alter its biological activity compared to other nucleoside analogues .
Eigenschaften
CAS-Nummer |
127840-99-7 |
|---|---|
Molekularformel |
C9H10F2N2O4 |
Molekulargewicht |
248.18 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
ZACSMWVJEMXZMV-XVFCMESISA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)



